molecular formula C26H29N3O5S B11078374 Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11078374
M. Wt: 495.6 g/mol
InChI Key: KTJIBPMMDKGEQT-UHFFFAOYSA-N
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Description

Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, amide, and thioxoimidazolidinone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include acetic acid, methanesulfonic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and thioxoimidazolidinone derivatives, such as:

Uniqueness

Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 4-[5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-3-prop-2-enyl-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H29N3O5S/c1-4-15-28-22(17-23(30)27-19-9-13-21(14-10-19)34-16-5-2)24(31)29(26(28)35)20-11-7-18(8-12-20)25(32)33-6-3/h4,7-14,22H,1,5-6,15-17H2,2-3H3,(H,27,30)

InChI Key

KTJIBPMMDKGEQT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC=C)C3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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